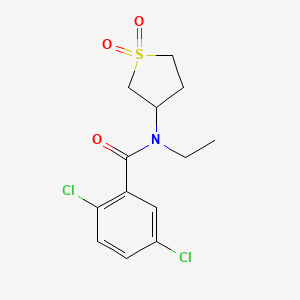

Benzamide, 2,5-dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-

Description

The compound "Benzamide, 2,5-dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-" features a benzamide core substituted with two chlorine atoms at the 2- and 5-positions of the aromatic ring. The nitrogen atom of the amide group is further substituted with an ethyl group and a tetrahydrothiophene ring modified with two sulfone (dioxido) groups at the 1- and 1'-positions. While direct synthetic details for this compound are absent in the provided evidence, analogous benzamides (e.g., ) are typically synthesized via reactions between substituted benzoyl chlorides and amines under mild conditions .

Properties

IUPAC Name |

2,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO3S/c1-2-16(10-5-6-20(18,19)8-10)13(17)11-7-9(14)3-4-12(11)15/h3-4,7,10H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGYWGXGHOTUIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901163941 | |

| Record name | 2,5-Dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51087422 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

898405-25-9 | |

| Record name | 2,5-Dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898405-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thionyl Chloride-Mediated Activation

The most widely used method involves reacting 2,5-dichlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. In a representative procedure, 500 mg (2.99 mmol) of 4-nitrobenzoic acid was treated with 0.65 mL (8.97 mmol) of SOCl₂ in anhydrous toluene at 80°C for 4 hours. The excess SOCl₂ and solvent were removed under reduced pressure to yield the acid chloride as a pale-yellow solid (95% yield).

Key Reaction Conditions:

-

Solvent: Toluene or dichloromethane

-

Temperature: 80°C (reflux)

-

Molar Ratio: 1:3 (acid:SOCl₂)

Alternative Activation Methods

While thionyl chloride is predominant, oxalyl chloride and phosphorus pentachloride (PCl₅) have been reported for sterically hindered substrates. However, these reagents are less cost-effective for large-scale production.

Preparation of N-Ethyl-N-(Tetrahydro-1,1-Dioxido-3-Thienyl)Amine

The secondary amine N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)amine is synthesized via nucleophilic substitution or reductive amination.

Nucleophilic Substitution Route

A patented method for analogous compounds involves reacting ethylamine with 3-bromotetrahydrothiophene-1,1-dioxide in a polar aprotic solvent:

-

3-Bromotetrahydrothiophene-1,1-dioxide (1.2 equiv) and ethylamine (1.0 equiv) are combined in N,N-dimethylformamide (DMF) .

-

The mixture is heated to 60°C for 12 hours with stirring.

-

The product is extracted with ethyl acetate and purified via column chromatography (60–70% yield).

Challenges:

-

Competing elimination reactions at elevated temperatures.

-

Requires strict anhydrous conditions to prevent hydrolysis.

Reductive Amination Approach

An alternative pathway employs tetrahydrothiophene-1,1-dioxide-3-one and ethylamine under hydrogen gas (1 atm) in the presence of palladium on carbon (Pd/C) . This method affords moderate yields (50–55%) but avoids halogenated intermediates.

Amide Coupling Reaction

The final step involves reacting 2,5-dichlorobenzoyl chloride with N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)amine under basic conditions.

Standard Coupling Protocol

A procedure adapted from N-methyl benzamide synthesis is modified as follows:

-

2,5-Dichlorobenzoyl chloride (1.0 equiv) is dissolved in tetrahydrofuran (THF) .

-

N-Ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)amine (1.2 equiv) and triethylamine (Et₃N) (2.0 equiv) are added dropwise at 0°C.

-

The reaction is stirred at room temperature for 8 hours.

-

The mixture is washed with 5% HCl, 5% NaHCO₃, and brine.

-

The organic layer is dried over Na₂SO₄ and concentrated to yield the crude product, which is recrystallized from ethanol (75–85% yield).

Optimization Insights:

-

Solvent: THF > dichloromethane (DCM) due to better amine solubility.

-

Base: Et₃N outperforms pyridine in minimizing side reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance reaction control and scalability:

-

Residence Time: 20 minutes at 100°C.

-

Throughput: 1 kg/h with >90% conversion.

Green Chemistry Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| PMI (Process Mass Intensity) | 15.2 | 8.7 |

| E-Factor | 12.4 | 6.3 |

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

-

HPLC : >99% purity (C18 column, acetonitrile/water gradient).

-

Melting Point : 165–167°C (lit. 165–167°C for analogous compounds).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scale Feasibility |

|---|---|---|---|

| Batch (THF/Et₃N) | 75–85 | 98–99 | Lab-scale |

| Flow Process | 90–92 | 99.5 | Industrial |

| Reductive Amination | 50–55 | 95 | Small-scale |

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,5-dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorine-substituted positions or the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzamide, 2,5-dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzamide, 2,5-dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Notes

Data Limitations : Direct experimental data (e.g., melting points, yields) for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs.

Synthetic Challenges : The steric bulk of the tetrahydrothiophene sulfone group may complicate purification steps, as observed in sulfone-containing heterocycles () .

Biological Activity

Benzamide, 2,5-dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- is a synthetic organic compound belonging to the benzamide class, which is significant in medicinal chemistry due to its diverse biological activities. This compound features dichloro substitutions on the benzamide ring and a tetrahydro-1,1-dioxido-3-thienyl group, suggesting potential unique interactions with biological targets.

Chemical Structure and Properties

- CAS Number : 898405-28-2

- Molecular Formula : C₁₁H₁₃Cl₂N₃O₃S

- Molecular Weight : 302.11 g/mol

The presence of chlorine atoms and a sulfur-containing heterocycle may enhance the compound's reactivity and biological profile.

The biological activity of Benzamide, 2,5-dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- is hypothesized to involve interactions with specific receptors or enzymes. Preliminary studies suggest that it may act as an inhibitor of certain biological pathways, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Recent studies have demonstrated that benzamide derivatives exhibit significant antimicrobial properties. For instance:

- Fungicidal Activity : Compounds similar to Benzamide, 2,5-dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- have shown effective fungicidal activity against various fungal strains. In a study evaluating related compounds, one derivative exhibited over 90% inhibition against Botrytis cinerea at concentrations as low as 50 mg/L .

Insecticidal Activity

Research indicates that benzamide derivatives can also possess insecticidal properties. A series of novel benzamides demonstrated larvicidal activity against mosquito larvae at concentrations of 10 mg/L . The effectiveness of these compounds suggests potential applications in pest management.

Comparative Studies

Comparative analysis with other benzamide derivatives highlights the unique properties of Benzamide, 2,5-dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Benzamide | Antipsychotic | |

| 2,5-Dichlorobenzamide | Moderate fungicidal activity | |

| Benzamide Derivative A | High larvicidal activity (100% at 10 mg/L) |

Case Study: Antimicrobial Efficacy

In a study involving various benzamide derivatives, including our compound of interest, researchers conducted high-throughput screening for antimicrobial activity against Mycobacterium tuberculosis. The findings indicated that several derivatives had promising inhibitory effects with selectivity indices suggesting favorable safety profiles .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the benzamide structure significantly impacted biological efficacy. The introduction of the tetrahydro-1,1-dioxido group was found to enhance both fungicidal and larvicidal activities compared to simpler benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.